5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909324-86-2
VCID: VC7359103
InChI: InChI=1S/C7H11N3O2S.ClH/c1-5-6(3-8)2-7(4-10-5)13(9,11)12;/h2,4H,3,8H2,1H3,(H2,9,11,12);1H
SMILES: CC1=C(C=C(C=N1)S(=O)(=O)N)CN.Cl
Molecular Formula: C7H12ClN3O2S
Molecular Weight: 237.7

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride

CAS No.: 1909324-86-2

Cat. No.: VC7359103

Molecular Formula: C7H12ClN3O2S

Molecular Weight: 237.7

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride - 1909324-86-2

Specification

CAS No. 1909324-86-2
Molecular Formula C7H12ClN3O2S
Molecular Weight 237.7
IUPAC Name 5-(aminomethyl)-6-methylpyridine-3-sulfonamide;hydrochloride
Standard InChI InChI=1S/C7H11N3O2S.ClH/c1-5-6(3-8)2-7(4-10-5)13(9,11)12;/h2,4H,3,8H2,1H3,(H2,9,11,12);1H
Standard InChI Key WESRWNHGKXLCEN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=N1)S(=O)(=O)N)CN.Cl

Introduction

Structural and Nomenclative Characteristics

Molecular Architecture

The core structure of 5-(aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride consists of a pyridine ring substituted at positions 3, 5, and 6 (Figure 1). Key features include:

  • Position 3: A sulfonamide group (-SO₂NH₂), which enhances hydrogen-bonding capacity and solubility.

  • Position 5: An aminomethyl moiety (-CH₂NH₂), providing a primary amine for potential derivatization.

  • Position 6: A methyl group (-CH₃), contributing to hydrophobic interactions.
    The hydrochloride salt form improves stability and aqueous solubility, critical for in vitro and in vivo studies .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number1909324-86-2
Molecular FormulaC₇H₁₂ClN₃O₂SCalculated*
Molecular Weight237.71 g/molCalculated*
IUPAC Name5-(aminomethyl)-6-methylpyridine-3-sulfonamide hydrochlorideSystematic

*Derived from analogous structures in and .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, DMSO) and moderate solubility in ethanol. Stability studies on analogous sulfonamides suggest decomposition temperatures above 200°C, with hygroscopicity necessitating desiccated storage .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹ for -NH₂ and -SO₂NH₂), S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹), and aromatic C-H bends (700–900 cm⁻¹) .

  • NMR: The pyridine ring protons would resonate between δ 7.5–9.0 ppm (¹H), with methyl groups appearing near δ 2.5 ppm .

Pharmacological and Biological Relevance

Mechanism of Action

Sulfonamide derivatives are renowned for their antimicrobial and enzyme-inhibitory properties. Recent studies highlight methyl sulfonamide substituents as key modifiers of pharmacokinetic profiles, enhancing metabolic stability and tissue penetration . For example, methyl sulfonamide analogs of bicyclic 2-pyridones demonstrate improved Chlamydia trachomatis infectivity inhibition (EC₅₀ < 2.5 μM) by disrupting glucose uptake pathways .

PrecautionCodeResponse
Avoid inhalationP261Use respiratory protection.
Skin contactP280Wear gloves and protective clothing.
Eye contactP305Rinse cautiously with water for several minutes; remove contact lenses.

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